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Elacestrant Treatment Protocol: Key Facts

The table below summarizes the core principles for administering elacestrant in clinical studies.

Aspect Protocol Specification

Standard 345 mg, taken orally once daily [1] [2].

Dosage

Treatment Continue until disease progression or unacceptable toxicity [1] [2].
Duration

Administration

Patient
Selection

With food to reduce incidence and severity of nausea [1]. Tablets must be swallowed
whole [1].

Treatment is indicated for postmenopausal women or adult men with ER+/HER2-,
ESR1-mutated advanced or metastatic breast cancer, following at least one line of
endocrine therapy. Presence of ESR1 mutation must be confirmed using an FDA-
approved test [1].

Discontinuation & Dosage Modification Criteria
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Dosage adjustments are a critical strategy for managing adverse reactions and avoiding premature treatment

discontinuation. The following flowchart outlines the decision-making process for managing adverse

reactions (ARs), based on their severity (graded from 1 to 4) [1].

Adverse Reaction (AR) Occurs
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The specific dose levels for reduction are [1]:

If Grade 3 recurs \If Grade 4 recurs

Interrupt until recovery

Recur4

FurtherReduce

Starting Dose: 345 mg once daily (one 345 mg tablet).
First Reduction: 258 mg once daily (three 86 mg tablets).
Second Reduction: 172 mg once daily (two 86 mg tablets).
If further reduction below 172 mg is required, treatment should be permanently discontinued [1].

Resume reduced by
another dose level
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Efficacy Data from Clinical Trials

The phase III EMERALD trial established the efficacy of elacestrant, particularly in patients with ESR1

mutations. The table below summarizes key efficacy outcomes [3] [4].

. . Progression-Free Hazard Ratio
Population Intervention Comparator (SoC) .
Survival (PFS) (HR)
All Patients Elacestrant Fulvestrant or Significantly 0.70 (95% ClI, 0.55
(N=477) Aromatase prolonged to 0.88; P=.002)
Inhibitor [3]
Patients with ESR1 Elacestrant Fulvestrant or Significantly 0.55 (95% Cl, 0.39
mutation (n=228) Aromatase prolonged to 0.77; P=.0005)
Inhibitor [3]

| Real-World Data (ESR1m) (N=742) | Elacestrant | - | Median rwTTD*: 4.60 months Median rwTTNT:
6.43 months | - [4] |

*Real-World Time to Treatment Discontinuation (rwTTD); Real-World Time to Next Treatment (rwTTNT).
Real-world outcomes were comparable to or exceeded the PFS from the EMERALD trial, which showed a

median PFS of 3.8 months for elacestrant vs. 1.9 months for SoC [4].

Mechanism of Action & Experimental Insights

Understanding the molecular mechanism of elacestrant is key for research applications. The following

diagram illustrates its action as an oral Selective Estrogen Receptor Degrader (SERD).
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Estrogen (E2) Elacestrant (Oral SERD)

1. Competitively Binds

3. Blocks

Degradation

Click to download full resolution via product page

Key experimental insights confirm its mechanism and utility:

e Overcoming ESR1 Mutations: Preclinical studies show elacestrant is effective in tumor models
harboring ESR1 mutations (like Y537S), which are a common mechanism of resistance to aromatase
inhibitors [5].

¢ Pure Antagonist Profile: In vitro assays (e.g., using Ishikawa endometrial cells) confirmed that
elacestrant, unlike tamoxifen, has no agonist activity and is a pure anti-estrogen [5].

e Combination Potential: Research suggests elacestrant enhances the antiproliferative effect of
CDKA4/6 inhibitors and can inhibit the growth of palbociclib-resistant cells, supporting its investigation
in combination therapies [5] [6].

Safety & Monitoring Protocols

A rigorous safety monitoring protocol is essential for the management of patients on elacestrant.
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Category Recommendation
Common Adverse Musculoskeletal pain (41%), nausea (35%), increased cholesterol (30%),
Reactions (210%) increased AST (29%), increased triglycerides (27%), fatigue (26%), vomiting

(19%) [1].

Required Monitoring Lipid Profile: Check before starting and periodically during treatment due to
risk of dyslipidemia [1]. Liver Function Tests (LFTs): Monitor AST and ALT
[1].

Post-Marketing Safety Commonly reported AEs not on the original label include disease
(FAERS Data) progression, drug ineffectiveness, arthralgia, and increased tumor
marker levels [7].

Drug Interactions Avoid concomitant use with strong or moderate CYP3A4 inducers and
inhibitors, as they can significantly alter elacestrant plasma concentrations

[1] [2].

Research Implications & Conclusion

For researchers and drug developers, the data on elacestrant highlights several key points:

e Biomarker-Driven Efficacy: The pronounced benefit in ESR1-mutant tumors underscores the
necessity of robust molecular profiling for patient selection in clinical trials [3] [6].

¢ Real-World Validation: Real-world time-to-next-treatment data that matches or exceeds clinical trial
PFS reinforces the drug's effectiveness in more heterogeneous populations [4].

¢ Future Directions: Research is actively exploring elacestrant in combination with other targeted
agents (e.g., CDK4/6, PI3K, and mTOR inhibitors) to overcome or delay resistance, particularly in
tumors with co-occurring genetic alterations like PIK3CA mutations [5] [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Elacestrant treatment duration discontinuation criteria]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007327#elacestrant-

treatment-duration-discontinuation-criteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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